molecular formula C16H20N2O5S B2814646 N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034442-10-7

N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2814646
CAS RN: 2034442-10-7
M. Wt: 352.41
InChI Key: UWXMBBUKPUHJSF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that appears to contain several functional groups, including a carboxamide group, a piperidine ring, and a bifuran moiety. Each of these components has unique chemical properties that could contribute to the overall behavior of the molecule .


Molecular Structure Analysis

The structure of this compound would likely be determined by the properties of its constituent parts. Piperidine, for example, is a six-membered ring with one nitrogen atom, and its conformation has been the subject of extensive study . The carboxamide group (R′CONR2) and the bifuran moiety would also contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Piperidine derivatives, for example, are known to participate in a variety of chemical reactions . Similarly, carboxamides can undergo a range of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperidine ring could impact its boiling point, solubility, and stability .

Scientific Research Applications

Piperidine Derivatives as Serotonin Receptor Agonists

A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been synthesized and evaluated for their effect on gastrointestinal motility, highlighting their potential as serotonin 4 receptor agonists offering a novel prokinetic with reduced side effects (S. Sonda et al., 2004).

Piperidine-Based Lewis Basic Catalysts

l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing the importance of the arene sulfonyl group for high enantioselectivity and broad substrate profiles (Zhouyu Wang et al., 2006).

Antidepressant and Metabolic Study

1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is an antidepressant that has been studied for its metabolic pathways, offering insights into the oxidation processes involved in its metabolism and the enzymes responsible for its transformation, highlighting the complex interactions within the body (Mette G. Hvenegaard et al., 2012).

Anti-Acetylcholinesterase Activity

Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase activity, suggesting potential applications in treating dementia and related disorders by enhancing acetylcholine content in the brain (H. Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MMV688844 (844), is DNA gyrase . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is crucial for DNA replication and transcription .

Mode of Action

The compound interacts with DNA gyrase in a manner similar to gepotidacin . Gepotidacin is a member of the Novel Bacterial Topoisomerase Inhibitors (NBTIs), a new class of nonfluoroquinolone DNA gyrase poisons . This suggests that N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide presents a novel structural subclass of NBTI .

Biochemical Pathways

The compound affects the DNA supercoiling process, which is essential for DNA replication and transcription . By inhibiting DNA gyrase, the compound prevents the introduction of negative supercoils into DNA, thereby inhibiting these crucial processes .

Pharmacokinetics

It is noted that further optimization of the lead structures led to improved stability in mouse plasma and increased oral bioavailability .

Result of Action

The compound has bactericidal properties against Mycobacterium abscessus . By inhibiting DNA gyrase, it prevents the bacterium from replicating its DNA and transcribing it into RNA, thereby killing the bacterium .

Action Environment

It is worth noting that the compound’s stability was improved in mouse plasma , suggesting that it may be stable in biological environments.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications in various fields such as pharmaceuticals .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-10-14-2-3-15(23-14)13-6-9-22-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMBBUKPUHJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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